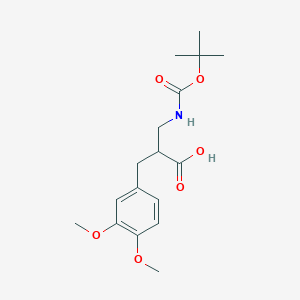
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound known for its diverse applications in scientific research, medicine, and industry. The structure of this compound includes a furan ring, an oxadiazole ring, and a pyridazine ring, making it a unique entity for various chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step organic reactions. The starting materials often include furfuryl alcohol, an appropriate oxadiazole precursor, and phenylhydrazine derivatives. The synthesis involves several key reactions:
Formation of furan ring: The synthesis begins with the preparation of furfuryl alcohol from furfural through a reduction process.
Construction of oxadiazole ring: A cyclization reaction of the appropriate precursor forms the 1,2,4-oxadiazole ring.
Attachment of phenyl group: The phenyl group is introduced through a coupling reaction, often involving a catalyst.
Formation of pyridazine ring: The final step involves the construction of the pyridazine ring, usually through a condensation reaction with a hydrazine derivative.
Industrial Production Methods
In industrial settings, the production methods are scaled up using continuous flow chemistry techniques. This allows for improved yields and enhanced safety. The use of automated reactors and optimized conditions ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: It can be oxidized to form additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can transform the oxadiazole ring, making it more reactive for further chemical modifications.
Substitution: The furan and phenyl rings can undergo substitution reactions, introducing new substituents that can alter the compound's properties.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
Major products from these reactions include derivatives with modified functional groups that enhance the compound’s applicability in different fields. Oxidation often leads to carbonyl-containing derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is used in a variety of research areas:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and potential anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action involves its interaction with molecular targets such as enzymes and receptors. Its multi-ring structure allows it to fit into active sites of enzymes, inhibiting their activity. Pathways involved include inhibition of enzymatic reactions that contribute to disease progression.
Comparison with Similar Compounds
Similar compounds include those with comparable ring structures, such as:
N-(2-((3-(furan-2-yl)-1,2,4-triazol-5-yl)methyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Compared to these, N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide offers a unique blend of chemical stability and reactivity, making it particularly valuable for diverse applications.
This is just the tip of the iceberg. The compound's full potential can only be appreciated through continued research and exploration.
Ready to dive deeper into any of these sections?
Properties
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O4/c24-15-8-7-13(21-22-15)18(25)19-12-5-2-1-4-11(12)10-16-20-17(23-27-16)14-6-3-9-26-14/h1-9H,10H2,(H,19,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMUJAULUKHLHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=NNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide](/img/structure/B2502474.png)

![3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2502477.png)



![2-chloro-N-[4-methoxy-3-(4-methoxyphenoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2502485.png)

![(E)-5-methyl-7-(1-phenylprop-1-en-2-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2502490.png)

![1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate](/img/structure/B2502492.png)
![2-{[(3-nitrophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2502493.png)
![N-[3-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2502496.png)
![N-(furan-2-ylmethyl)-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2502497.png)
